ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate
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Overview
Description
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate is a chemical compound with the molecular formula C5H7N3S3. It is known for its unique structure, which includes a dithiazole ring, making it an interesting subject for various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with a dithiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols .
Scientific Research Applications
Ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in microbial growth .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide: This compound shares a similar dithiazole ring structure but differs in its functional groups.
1,3,4-Thiadiazoles: These compounds also contain a sulfur-nitrogen ring but have different substituents and properties.
Uniqueness
Its structure allows for diverse chemical reactions, making it a versatile compound for research and industrial use .
Properties
IUPAC Name |
ethyl N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S3/c1-2-9-4(8)6-3-7-5(10)12-11-3/h2H2,1H3,(H,6,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMCBOFMAWFDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=S)SS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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